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Introduction

Oxanosine is a naturally occurring nucleoside antibiotic first isolated from Streptomyces
capreolus. It exhibits both antitumor and antiviral properties. Structurally, it is an analog of
guanosine, featuring an oxazine ring in place of the pyrimidine portion of the purine base. This
unique structure has prompted significant interest in the synthesis of oxanosine and its
analogs for the development of novel therapeutic agents. These compounds primarily exert
their biological effects through the inhibition of enzymes in the de novo purine biosynthesis
pathway, such as inosine 5'-monophosphate dehydrogenase (IMPDH) and guanosine
monophosphate (GMP) synthase. This document provides detailed application notes and
protocols for the chemical synthesis of oxanosine analogs, summarizes their biological
activities, and illustrates the key signaling pathways involved.

Chemical Synthesis of Oxanosine Analogs

The chemical synthesis of oxanosine and its analogs typically starts from readily available
purine nucleosides, such as guanosine or inosine. A key strategic step involves the
modification of the C6 position of the purine ring to form the characteristic oxazine ring system.
One common approach involves the conversion of a guanosine derivative to an O6-substituted
intermediate, which can then be cyclized to form the oxazine ring.

A plausible synthetic route starting from guanosine involves the following key transformations:
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e Protection of the sugar hydroxyl groups: The 2, 3', and 5'-hydroxyl groups of the ribose
moiety are protected to prevent unwanted side reactions. Common protecting groups include
silyl ethers (e.g., TBDMS) or acetals (e.g., isopropylidene).

» Activation of the C6 position: The C6-carbonyl group of the protected guanosine is activated
for nucleophilic attack. This can be achieved by converting it to a more reactive species,
such as an O6-(benzotriazol-1-yl) derivative.

 Intramolecular cyclization: Treatment of the activated intermediate under appropriate
conditions leads to intramolecular cyclization to form the oxazine ring of the oxanosine
analog.

Deprotection: Removal of the sugar protecting groups yields the final oxanosine analog.

This general strategy can be adapted to synthesize a variety of analogs with modifications on
the sugar moiety or the oxazine ring.

Experimental Protocols

Protocol 1: Synthesis of 2',3',5'-Tri-O-tert-
butyldimethylsilyl (TBDMS) Guanosine

This protocol describes the protection of the hydroxyl groups of guanosine.
Materials:

e Guanosine

e Anhydrous Pyridine

o tert-Butyldimethylsilyl chloride (TBDMS-CI)

e Imidazole

e Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate solution
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e Brine

e Anhydrous sodium sulfate

« Silica gel for column chromatography

Procedure:

e Dry guanosine (1.0 eq) by co-evaporation with anhydrous pyridine twice.
e Suspend the dried guanosine in anhydrous pyridine.

e Add imidazole (4.0 eq) and TBDMS-CI (3.5 eq) to the suspension.

 Stir the reaction mixture at room temperature for 16-24 hours until the reaction is complete
(monitor by TLC).

e Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
o Extract the product with dichloromethane (3 x volumes).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by silica gel column chromatography to obtain 2',3',5'-Tri-O-TBDMS
guanosine.

Protocol 2: Synthesis of an O6-(Benzotriazol-1-yl)
Guanosine Derivative

This protocol details the activation of the C6 position of the protected guanosine.
Materials:
e 2'3,5-Tri-O-TBDMS guanosine

¢ 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP
reagent)
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e Cesium carbonate (Cs2COs)

¢ Anhydrous Tetrahydrofuran (THF)

Procedure:

Dissolve 2',3',5-Tri-O-TBDMS guanosine (1.0 eq) in anhydrous THF under an inert
atmosphere (e.g., nitrogen or argon).

o Add BOP reagent (1.2 eq) and Cs2COs (2.0 eq) to the solution.

« Stir the reaction mixture at room temperature for 1-2 hours until the formation of the O6-
(benzotriazol-1-yl) intermediate is complete (monitor by TLC).

e The resulting solution containing the activated guanosine derivative is typically used directly
in the next step without isolation.

Protocol 3: Synthesis of a Protected Oxanosine Analog
via Intramolecular Cyclization

This protocol describes the formation of the oxazine ring.
Materials:
e Solution of the O6-(benzotriazol-1-yl) guanosine derivative from Protocol 2

e Asuitable base (e.g., a non-nucleophilic base like DBU or a milder base depending on the
specific substrate)

e Anhydrous THF
Procedure:
» To the solution from Protocol 2, add the appropriate base (e.g., DBU, 1.5 eq).

« Stir the reaction mixture at room temperature or with gentle heating until the intramolecular
cyclization is complete (monitor by TLC).
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» Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).
o Extract the product with an organic solvent (e.g., ethyl acetate).

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by silica gel column chromatography to yield the protected
oxanosine analog.

Protocol 4: Deprotection to Yield the Oxanosine Analog

This protocol describes the final deprotection step.

Materials:

Protected oxanosine analog

Tetrabutylammonium fluoride (TBAF) in THF (for TBDMS deprotection)

Trifluoroacetic acid (TFA) in water (for acetal deprotection)

Methanol or other suitable solvent

Procedure (for TBDMS deprotection):

o Dissolve the protected oxanosine analog in THF.

e Add a 1M solution of TBAF in THF (1.1 eq per silyl group).

 Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitor by
TLC).

o Concentrate the reaction mixture under reduced pressure.

» Purify the residue by column chromatography or recrystallization to obtain the final
oxanosine analog.
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Biological Activity of Oxanosine Analogs

Oxanosine and its analogs have demonstrated a range of biological activities, including
antibacterial, antiviral, and antitumor effects. Their primary mechanism of action involves the
inhibition of key enzymes in the de novo purine biosynthesis pathway, leading to the depletion
of guanine nucleotides necessary for DNA and RNA synthesis.

Inhibition of Inosine Monophosphate Dehydrogenase
(IMPDH)

IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides.
Oxanosine monophosphate (OxMP) has been shown to be a potent competitive inhibitor of
IMPDH from various organisms.[1]

Compound Organism Ki (nM)
Oxanosine Monophosphate Homo sapiens (human) 110
Oxanosine Monophosphate Bacillus anthracis 340
Oxanosine Monophosphate Campylobacter jejuni 51
Oxanosine Monophosphate Cryptosporidium parvum 80
Oxanosine Monophosphate Tritrichomonas foetus 60

Table 1: Inhibition constants
(Ki) of Oxanosine
Monophosphate against
IMPDH from different

organisms.[1]

Antiviral and Anticancer Activity

The cytostatic and cytotoxic effects of oxanosine analogs make them promising candidates for
antiviral and anticancer drug development. Their activity is often reported as the half-maximal
effective concentration (EC50) for antiviral activity or the half-maximal inhibitory concentration
(IC50) for cytotoxicity against cancer cell lines.
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Compound/An o ) ] IC50/EC50
Activity Type Cell Linel/Virus Reference
alog Class (uM)
Oxanosine Cytotoxicity Hela cells Not specified [2]
) o L-1210 leukemia N
Oxanosine Cytotoxicity Not specified [2]
cells
Gemcitabine o SARS-CoV-2
Antiviral 0.46 [3]
Analog 2h (Calu-3 cells)
Favipiravir o Influenza
Antiviral 1.9
Analog 21c A/WSN/33
Bavachinin _
) Anticancer HCT-116 (Colon)  7.13
Analog 17i
Bavachinin )
) Anticancer A549 (Lung) 7.72
Analog 17i
Table 2:
Representative
biological
activities of
various
nucleoside
analogs,

including those
with similar
structural motifs
or mechanisms
of action to
oxanosine

analogs.

Signaling Pathways

The biological effects of oxanosine analogs are mediated through their impact on cellular

signaling pathways, primarily due to the disruption of nucleotide metabolism and the induction

of cellular stress.
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Purine Biosynthesis Pathway

Oxanosine analogs, upon phosphorylation, inhibit key enzymes in the de novo purine
biosynthesis pathway. This leads to a depletion of the guanine nucleotide pool (GMP, GDP,
GTP), which is essential for DNA and RNA synthesis, as well as for various signaling

processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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